molecular formula C48H68N12O12S2 B10839002 [L-Tic7]OT

[L-Tic7]OT

Cat. No.: B10839002
M. Wt: 1069.3 g/mol
InChI Key: GJHLANNXTOQRKG-FGTHJCBLSA-N
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Description

[L-Tic7]OT is a modified analogue of oxytocin, where the amino acid at position 7 is substituted with L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (L-Tic). This modification aims to alter the biological activity and receptor binding properties of the peptide, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [L-Tic7]OT involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The L-Tic residue is incorporated at position 7 during this sequence. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely follow similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions, such as temperature, solvent, and coupling reagents, are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[L-Tic7]OT can undergo various chemical reactions, including:

    Oxidation: The disulfide bond between cysteine residues can be oxidized.

    Reduction: The disulfide bond can be reduced to yield free thiol groups.

    Substitution: Amino acid residues can be substituted to create different analogues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Standard peptide coupling reagents like HBTU or DIC in the presence of a base like DIPEA.

Major Products

The major products of these reactions include oxidized or reduced forms of this compound and various substituted analogues with different amino acid residues at specific positions .

Scientific Research Applications

[L-Tic7]OT has several applications in scientific research:

    Chemistry: Used to study peptide synthesis and conformational analysis.

    Biology: Investigated for its role in modulating oxytocin receptor activity.

    Medicine: Potential therapeutic applications in conditions related to oxytocin signaling, such as labor induction and social behavior disorders.

    Industry: Utilized in the development of peptide-based drugs and biochemical assays

Mechanism of Action

[L-Tic7]OT exerts its effects by binding to the oxytocin receptor, a G-protein-coupled receptor. The substitution at position 7 with L-Tic alters the peptide’s conformation, affecting its binding affinity and activity. This modification can result in either agonistic or antagonistic effects on the receptor, depending on the specific analogue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[L-Tic7]OT is unique due to its specific substitution with L-Tic, which imparts distinct conformational and biological properties. This makes it a valuable tool for studying the structure-activity relationships of oxytocin analogues and their potential therapeutic applications .

Properties

Molecular Formula

C48H68N12O12S2

Molecular Weight

1069.3 g/mol

IUPAC Name

(3S)-2-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C48H68N12O12S2/c1-5-25(4)40-47(71)54-31(14-15-37(50)62)43(67)56-34(19-38(51)63)44(68)58-35(23-74-73-22-30(49)41(65)55-33(45(69)59-40)17-26-10-12-29(61)13-11-26)48(72)60-21-28-9-7-6-8-27(28)18-36(60)46(70)57-32(16-24(2)3)42(66)53-20-39(52)64/h6-13,24-25,30-36,40,61H,5,14-23,49H2,1-4H3,(H2,50,62)(H2,51,63)(H2,52,64)(H,53,66)(H,54,71)(H,55,65)(H,56,67)(H,57,70)(H,58,68)(H,59,69)/t25-,30-,31-,32-,33-,34-,35-,36-,40-/m0/s1

InChI Key

GJHLANNXTOQRKG-FGTHJCBLSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CC4=CC=CC=C4C[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CC4=CC=CC=C4CC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

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